Cas no 84108-99-6 (1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide)
84108-99-6 structure
Product Name:1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide
CAS-nummer:84108-99-6
MF:C11H15NO2S
MW:225.30730175972
CID:2804844
PubChem ID:12110828
Update Time:2025-04-21
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide Chemische en fysische eigenschappen
Naam en identificatie
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- DTXCID30428571
- 84108-99-6
- 1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide
- DTXSID30477761
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- Inchi: 1S/C11H15NO2S/c1-2-3-7-10-9-6-4-5-8-11(9)15(13,14)12-10/h4-6,8,10,12H,2-3,7H2,1H3
- InChI-sleutel: MBLACQCCSHJNKH-UHFFFAOYSA-N
- LACHT: S1(C2C=CC=CC=2C(CCCC)N1)(=O)=O
Berekende eigenschappen
- Exacte massa: 225.08234989Da
- Monoisotopische massa: 225.08234989Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 54.6Ų
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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